



# Application Notes and Protocols for the Automated Synthesis of 68Ga-labeled FSDD1I

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the automated synthesis of 68Ga-labeled **FSDD1I**, a promising radiopharmaceutical for Positron Emission Tomography (PET) imaging of Fibroblast Activation Protein (FAP) expressing tissues. **FSDD1I** is an albumin-binding FAP ligand, and its labeling with Gallium-68 (<sup>68</sup>Ga) allows for non-invasive visualization of various cancerous and fibrotic diseases.[1][2]

The following sections detail the necessary reagents, equipment, experimental procedures, and quality control measures for the reproducible and automated synthesis of 68Ga-**FSDD1I**. The protocols are based on established methods for the automated synthesis of other 68Ga-labeled FAP inhibitors (FAPI) and can be adapted to various commercially available synthesis modules.[3][4][5]

#### I. Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the automated synthesis of 68Ga-labeled FAP inhibitors, which are analogous to **FSDD1I**. These values serve as a benchmark for the successful synthesis of 68Ga-**FSDD1I**.

Table 1: Synthesis Parameters and Yields for Automated 68Ga-FAPI Synthesis



| Parameter                 | [68Ga]Ga-<br>DATA5m.SA.FAPi[3][6] | [68Ga]Ga-FAPI-46[4][5]   |
|---------------------------|-----------------------------------|--------------------------|
| Synthesis Module          | Trasis miniAllinOne               | Scintomics GRP, GallElut |
| Precursor Amount          | 50 μg                             | 50 μg                    |
| Reaction Buffer           | Sodium Acetate (0.7 M, pH 5.5)    | HEPES                    |
| Reaction Temperature      | 50 °C                             | 90 °C                    |
| Reaction Time             | 10 - 15 min                       | 4 - 12 min               |
| Radiochemical Yield (RCY) | 84.4 ± 5.0 %                      | 72.6 ± 4.9 %             |
| Total Synthesis Time      | ~ 15 min                          | ~ 12 min                 |

Table 2: Quality Control Specifications for 68Ga-labeled Radiopharmaceuticals

| Parameter   | Specification             | Analytical Method                      |
|---|---------------------------|--|
| Appearance  | Clear, colorless solution | Visual Inspection                      |
| рН  | 4.5 - 7.5                 | pH paper or meter                      |
| Radiochemical Purity (RCP)                            | ≥ 95%                     | Radio-HPLC, Radio-TLC                  |
| Radionuclidic Purity ( <sup>68</sup> Ge breakthrough) | < 0.001%                  | Gamma Spectroscopy                     |
| Sterility   | Sterile                   | Sterility Test (e.g., Ph. Eur.)        |
| Bacterial Endotoxins                                  | < 175 EU/V                | Limulus Amebocyte Lysate<br>(LAL) Test |

## **II. Experimental Protocols**

This section provides a detailed methodology for the automated synthesis of 68Ga-**FSDD1I**. The protocol is generalized and may require minor adjustments based on the specific automated synthesis module used.



#### A. Reagents and Materials

- FSDD1I precursor (lyophilized)
- 68Ge/68Ga generator (pharmaceutical grade)
- Sterile 0.1 M HCl (metal-free)
- Sodium acetate buffer (0.7 M, pH 5.5) or HEPES buffer
- Sterile water for injection (WFI)
- Ethanol (absolute, Ph. Eur. grade)
- Sterile 0.9% sodium chloride solution
- C18 Sep-Pak or equivalent solid-phase extraction (SPE) cartridge
- Sterile vent filter (0.22 μm)
- Sterile product vial
- Automated synthesis module (e.g., Scintomics GRP, Trasis AllinOne, GAIA) with dedicated cassettes for 68Ga-labeling.[3][4][7]

#### **B.** Automated Synthesis Procedure

The automated synthesis process can be divided into the following key steps, which are controlled by the software of the synthesis module:

- 68Ga Elution and Pre-concentration (Optional but Recommended):
  - The 68Ge/68Ga generator is automatically eluted with sterile 0.1 M HCl.
  - The <sup>68</sup>Ga eluate is passed through a strong cation exchange (SCX) cartridge to trap the
    <sup>68</sup>Ga<sup>3+</sup> ions. This step helps to concentrate the activity and remove metallic impurities.
- Elution of <sup>68</sup>Ga into the Reactor:



- The trapped <sup>68</sup>Ga<sup>3+</sup> is eluted from the SCX cartridge into the reaction vessel using a small volume of a suitable eluent, such as a sodium chloride solution.
- Radiolabeling Reaction:
  - The reaction vessel is pre-loaded with the FSDD1I precursor dissolved in the reaction buffer (e.g., sodium acetate or HEPES).
  - The reaction mixture is heated to the specified temperature (e.g., 50-95 °C) for a defined period (e.g., 5-15 minutes) to facilitate the chelation of <sup>68</sup>Ga by the **FSDD1I** precursor.[3][4]
- Purification of <sup>68</sup>Ga-**FSDD1I**:
  - After the reaction, the crude product is diluted with WFI and passed through a C18 SPE cartridge.
  - The <sup>68</sup>Ga-**FSDD1I** is retained on the cartridge, while unreacted <sup>68</sup>Ga and hydrophilic impurities are washed away with WFI or saline.
  - The purified <sup>68</sup>Ga-**FSDD1I** is then eluted from the cartridge with an ethanol/water mixture.
- Formulation and Sterilization:
  - The eluted product is diluted with sterile 0.9% sodium chloride solution to achieve the desired radioactive concentration and to reduce the ethanol content.
  - The final product is passed through a 0.22 μm sterile filter into a sterile collection vial.

#### C. Quality Control Procedures

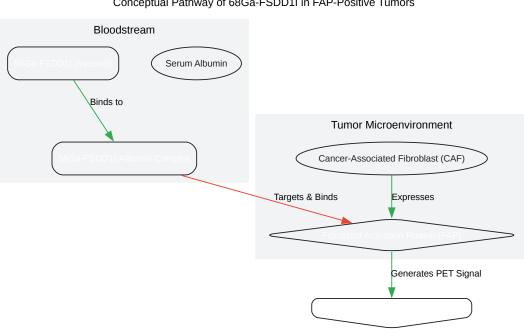
- Radiochemical Purity: Determined by radio-High-Performance Liquid Chromatography (radio-HPLC) and/or radio-Thin-Layer Chromatography (radio-TLC) to separate <sup>68</sup>Ga-FSDD1I from free <sup>68</sup>Ga and other radiochemical impurities.[3][4]
- pH: Measured using a calibrated pH meter or pH-indicator strips.
- <sup>68</sup>Ge Breakthrough: Measured using a gamma spectrometer to ensure it is below the pharmacopoeial limit of 0.001%.



• Sterility and Endotoxin Testing: Performed according to standard pharmacopoeial methods to ensure the final product is suitable for human injection.

#### **III. Visualizations**

#### A. Signaling Pathway



Conceptual Pathway of 68Ga-FSDD1I in FAP-Positive Tumors

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Caption: Targeting of FAP in the tumor microenvironment by 68Ga-FSDD1I.

### **B.** Experimental Workflow



## Automated Synthesis Module 1. 68Ge/68Ga Generator Elution (0.1 M HCI) 2. 68Ga Trapping (SCX Cartridge) 3. Radiolabeling Reaction (FSDD1I Precursor, Buffer, Heat) 4. SPE Purification (C18 Cartridge) 5. Formulation & Sterilization (Saline, 0.22 µm Filter) Sample for Quality Control QC Tests: RCP (HPLC/TLC) - pH - 68Ge Breakthrough

#### Automated Synthesis Workflow for 68Ga-FSDD1I

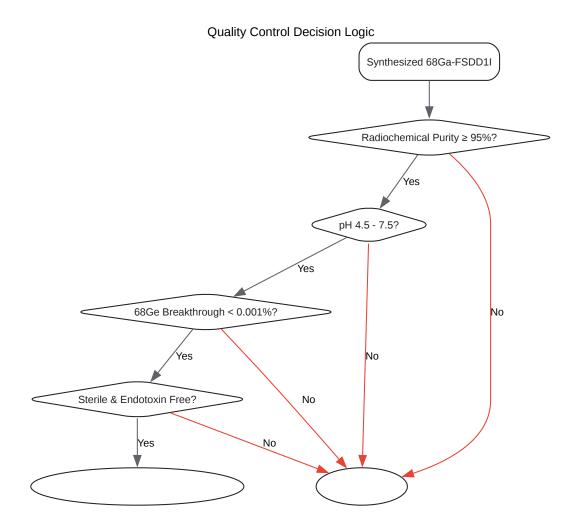
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SterilityEndotoxins

Caption: Automated synthesis and quality control workflow for 68Ga-FSDD1I.



## C. Logical Relationships in Quality Control



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Caption: Decision-making flowchart for the quality control of 68Ga-FSDD1I.



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